Cas no 111140-91-1 (3-(2-Fluorophenoxy)propanenitrile)
3-(2-Fluorophenoxy)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Fluorophenoxy)propanenitrile
- 3-(2-fluorophenoxy)-propionitrile
- F1575-0090
- UKRORGSYN-BB BBV-070243
- TS-02206
- DTXSID70366680
- 3-(2-Fluoro-phenoxy)propanenitrile
- 3-(2-fluorophenoxy)propionitrile
- JNHSOIPTJHZTJB-UHFFFAOYSA-N
- 111140-91-1
- SCHEMBL4597591
- G29278
- J-002529
- AKOS000178332
- Z54556757
- CS-0248548
- EN300-40186
-
- MDL: MFCD01569390
- Inchi: 1S/C9H8FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2
- InChI Key: JNHSOIPTJHZTJB-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1OCCC#N
Computed Properties
- Exact Mass: 165.05900
- Monoisotopic Mass: 165.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 33Ų
Experimental Properties
- PSA: 33.02000
- LogP: 2.11818
3-(2-Fluorophenoxy)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F632425-50mg |
3-(2-Fluorophenoxy)propanenitrile |
111140-91-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F632425-100mg |
3-(2-Fluorophenoxy)propanenitrile |
111140-91-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F632425-500mg |
3-(2-Fluorophenoxy)propanenitrile |
111140-91-1 | 500mg |
$ 160.00 | 2022-06-04 | ||
| Fluorochem | 068038-1g |
3-(2-Fluoro-phenoxy)propanenitrile |
111140-91-1 | 97% | 1g |
£320.00 | 2022-03-01 | |
| Fluorochem | 068038-5g |
3-(2-Fluoro-phenoxy)propanenitrile |
111140-91-1 | 97% | 5g |
£1200.00 | 2022-03-01 | |
| abcr | AB432676-1 g |
3-(2-Fluoro-phenoxy)propanenitrile; . |
111140-91-1 | 1g |
€1,521.40 | 2022-06-10 | ||
| Enamine | EN300-40186-0.1g |
3-(2-fluorophenoxy)propanenitrile |
111140-91-1 | 95% | 0.1g |
$32.0 | 2023-04-29 | |
| Enamine | EN300-40186-0.25g |
3-(2-fluorophenoxy)propanenitrile |
111140-91-1 | 95% | 0.25g |
$42.0 | 2023-04-29 | |
| Enamine | EN300-40186-0.5g |
3-(2-fluorophenoxy)propanenitrile |
111140-91-1 | 95% | 0.5g |
$74.0 | 2023-04-29 | |
| Enamine | EN300-40186-1.0g |
3-(2-fluorophenoxy)propanenitrile |
111140-91-1 | 95% | 1g |
$98.0 | 2023-04-29 |
3-(2-Fluorophenoxy)propanenitrile Suppliers
3-(2-Fluorophenoxy)propanenitrile Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(2-Fluorophenoxy)propanenitrile
3-(2-Fluorophenoxy)propanenitrile: An Overview of a Versatile Compound (CAS No. 111140-91-1)
3-(2-Fluorophenoxy)propanenitrile (CAS No. 111140-91-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluorinated phenoxy group and a cyano group, making it an intriguing candidate for various applications.
The chemical formula of 3-(2-Fluorophenoxy)propanenitrile is C9H8FO2N, and its molecular weight is approximately 177.16 g/mol. The presence of the fluorine atom in the phenoxy group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. These properties make 3-(2-Fluorophenoxy)propanenitrile an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
In recent years, the study of fluorinated compounds has gained momentum due to their widespread use in pharmaceuticals, agrochemicals, and materials science. Fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to improved bioavailability, metabolic stability, and binding affinity. 3-(2-Fluorophenoxy)propanenitrile is no exception, and its unique structure has been explored in various research contexts.
Synthesis and Chemical Properties: The synthesis of 3-(2-Fluorophenoxy)propanenitrile typically involves the reaction of 2-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol attacks the electrophilic carbon of chloroacetonitrile. The resulting intermediate is then deprotonated to form the final product.
The physical properties of 3-(2-Fluorophenoxy)propanenitrile include a melting point of approximately 45-47°C and a boiling point around 200°C at 760 mmHg. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various chemical reactions and formulations.
Biological Activity: The biological activity of 3-(2-Fluorophenoxy)propanenitrile has been investigated in several studies. One notable area of research is its potential as a lead compound for developing new drugs targeting specific biological pathways. For instance, recent studies have shown that derivatives of 3-(2-Fluorophenoxy)propanenitrile exhibit potent inhibitory activity against certain enzymes involved in cancer cell proliferation and inflammation.
In one study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 3-(2-Fluorophenoxy)propanenitrile and evaluated their anti-inflammatory properties. The results demonstrated that several derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. This finding suggests that 3-(2-Fluorophenoxy)propanenitrile-based compounds could be developed into novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing drugs.
Toxicity and Safety: Understanding the toxicity profile of any chemical compound is crucial for its safe handling and potential use in pharmaceutical applications. Preliminary toxicity studies on 3-(2-Fluorophenoxy)propanenitrile have shown that it exhibits low acute toxicity when administered orally or intraperitoneally to laboratory animals. However, further long-term studies are necessary to fully assess its safety profile.
In addition to its potential therapeutic applications, 3-(2-Fluorophenoxy)propanenitrile has also been explored for use in materials science. Its unique electronic properties make it a promising candidate for the development of functional materials such as polymers and coatings with enhanced performance characteristics.
Clinical Applications: While still in the early stages of research, some derivatives of 3-(2-Fluorophenoxy)propanenitrile have shown promise in preclinical studies for treating various diseases. For example, one derivative was found to exhibit potent antitumor activity against human breast cancer cells in vitro and in vivo models. This derivative selectively inhibited cell proliferation by disrupting key signaling pathways involved in cancer progression.
The development of new drugs based on 3-(2-Fluorophenoxy)propanenitrile-derived compounds is an active area of research, with several compounds currently undergoing preclinical evaluation for their safety and efficacy. If these compounds prove successful in clinical trials, they could potentially offer new treatment options for patients suffering from various diseases.
FUTURE DIRECTIONS:
The future prospects for research on 3-(2-Fluorophenoxy)propanenitrile-based compounds are promising. Ongoing studies aim to further elucidate the mechanisms underlying their biological activity and optimize their therapeutic potential through rational drug design approaches. Additionally, efforts are being made to develop more efficient synthetic methods to produce these compounds on a larger scale.
In conclusion, 3-(2-Fluorophenoxy)propanenitrile (CAS No. 111140-91-1) is a versatile compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and favorable physicochemical properties make it an attractive starting material for developing new drugs and functional materials. As research continues to advance, it is likely that we will see more innovative uses for this intriguing compound.
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